molecular formula C21H18BrN3O2S B2712761 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide CAS No. 877791-36-1

2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide

Cat. No.: B2712761
CAS No.: 877791-36-1
M. Wt: 456.36
InChI Key: SAYAAWQBUMSQDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, carbonyl compound, and sulfur-containing compound. The bromophenyl and acetamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the thiazolidine ring. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its relatively large size .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar cyano and acetamide groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Profile

Researchers have developed various synthesis methods for compounds structurally related to 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide, focusing on their potential antimicrobial applications. For instance, the synthesis of novel Schiff bases and Thiazolidinone derivatives has been reported, with these compounds being evaluated for their antibacterial and antifungal activities. The process involves the esterification of p-bromo-m-cresol, followed by reactions leading to the formation of Thiazolidinone derivatives, which are then characterized and tested for antimicrobial efficacy (Fuloria et al., 2014).

Another study focused on the synthesis of novel Thiazole, Pyridone, Pyrazole, Chromene, and Hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds were synthesized through various reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide and evaluated for their antimicrobial potential, showcasing promising results (Darwish et al., 2014).

Antimicrobial Evaluation

The antimicrobial evaluation of these compounds reveals their potential as effective agents against various bacterial and fungal strains. For example, compounds synthesized from 2-(1,3-thiazolidin-2-ylidene)acetamides were tested for their in vitro antibacterial and antifungal activities, showing efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Baviskar et al., 2013). This research underscores the importance of structural modifications in enhancing the antimicrobial properties of Thiazolidinone derivatives.

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The presence of the bromine atom suggests that the compound could be hazardous if ingested or inhaled, and could potentially cause irritation to the skin and eyes .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYAAWQBUMSQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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